Sodium hydrogen azelate
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Overview
Description
Sodium hydrogen azelate is the sodium salt of azelaic acid, a naturally occurring saturated dicarboxylic acid. Azelaic acid is found in grains such as wheat, rye, and barley. It is known for its antimicrobial properties and its ability to affect keratin production and reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydrogen azelate can be synthesized through the neutralization of azelaic acid with sodium hydroxide. The reaction typically involves dissolving azelaic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level, resulting in the formation of monosodium azelate .
Industrial Production Methods: Industrial production of monosodium azelate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves the use of industrial-grade azelaic acid and sodium hydroxide, with the reaction being carried out in large reactors .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen azelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert it back to azelaic acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Products can include shorter-chain dicarboxylic acids.
Reduction: The primary product is azelaic acid.
Substitution: Products include other metal azelates.
Scientific Research Applications
Sodium hydrogen azelate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It has been studied for its antimicrobial properties and its effects on cell growth and differentiation.
Medicine: It is used in the treatment of skin conditions such as acne and rosacea due to its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of polymers, lubricants, and plasticizers
Mechanism of Action
Sodium hydrogen azelate exerts its effects primarily through its ability to inhibit tyrosinase and membrane-associated thioredoxin reductase enzymes. This inhibition affects the production of melanin and other cellular processes. Additionally, it reduces the production of reactive oxygen species, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Azelaic Acid: The parent compound of monosodium azelate, known for its similar antimicrobial and anti-inflammatory properties.
Hexanoic Acid: Another dicarboxylic acid with similar properties but different chain length and applications.
Uniqueness: Sodium hydrogen azelate is unique due to its specific sodium salt form, which enhances its solubility and reactivity in various applications. Its ability to inhibit specific enzymes and reduce inflammation makes it particularly valuable in medical and cosmetic applications .
Properties
CAS No. |
17356-30-8 |
---|---|
Molecular Formula |
C9H15NaO4 |
Molecular Weight |
210.2 g/mol |
IUPAC Name |
sodium;9-hydroxy-9-oxononanoate |
InChI |
InChI=1S/C9H16O4.Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
KITSBOHZGUHIOU-UHFFFAOYSA-M |
Isomeric SMILES |
C(CCCC(=O)O)CCCC(=O)[O-].[Na+] |
SMILES |
C(CCCC(=O)O)CCCC(=O)[O-].[Na+] |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)[O-].[Na+] |
17356-30-8 | |
Related CAS |
123-99-9 (Parent) |
Synonyms |
azelaic acid azelaic acid, dilithium salt azelaic acid, dipotassium salt azelaic acid, disodium salt azelaic acid, monosodium salt azelaic acid, potassium salt azelaic acid, sodium salt Azelex Finacea monosodium azelate nonanedioic acid skinoren |
Origin of Product |
United States |
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